N-(3-hydroxypropyl)methanesulfonamide
Overview
Description
“N-(3-hydroxypropyl)methanesulfonamide” is a chemical compound . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “N-(3-hydroxypropyl)methanesulfonamide” is 153.2 . Its IUPAC name is “N-(3-hydroxypropyl)methanesulfonamide” and its InChI code is "1S/C4H11NO3S/c1-9(7,8)5-3-2-4-6/h5-6H,2-4H2,1H3" .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-hydroxypropyl)methanesulfonamide” are not available, methanesulfonamides are known to be used in the hydrolysis step in Sharpless asymmetric dihydroxylations .Physical And Chemical Properties Analysis
“N-(3-hydroxypropyl)methanesulfonamide” has a molecular weight of 153.2 . Its physical form is oil .Scientific Research Applications
Asymmetric Dihydroxylation Catalyst
Methanesulfonamide derivatives like N-(3-hydroxypropyl)methanesulfonamide have been studied for their role in asymmetric dihydroxylation, a vital process in organic synthesis. Junttila and Hormi (2009) investigated the effect of methanesulfonamide in Sharpless asymmetric dihydroxylation. They found that weakly acidic methanesulfonamide acts as a general acid catalyst, accelerating the reaction in certain conditions (Junttila & Hormi, 2009).
Quantum Chemical Calculation for Antioxidant Activity
The compound's derivatives have also been used in quantum-chemical calculations to predict antioxidant activities. Xue et al. (2022) applied theoretical calculations to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to optimize their state, predict free energy, and determine molecular orbitals for spectrum formation (Xue et al., 2022).
Chemoselective N-Acylation Reagents
Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, as chemoselective N-acylation reagents. Their research focused on the structure-reactivity relationship, demonstrating these derivatives' utility in synthetic chemistry (Kondo et al., 2000).
Synthesis Methods
Research has also focused on developing synthesis methods for methanesulfonamide derivatives. Korolev et al. (2003) elaborated two methods for synthesizing (indol-3-yl)methanesulfonamide, showcasing the versatility of these compounds in synthetic applications (Korolev et al., 2003).
Mechanism of Action
Safety and Hazards
“N-(3-hydroxypropyl)methanesulfonamide” is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
properties
IUPAC Name |
N-(3-hydroxypropyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-9(7,8)5-3-2-4-6/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFYEXWWSDGTDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.